(E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine
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Overview
Description
(E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a carbazole moiety and a chlorophenyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine typically involves the condensation reaction between 9H-carbazole-3-carbaldehyde and 2-chloroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
(E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(9H-Carbazol-3-yl)-1-(2-bromophenyl)methanimine
- (E)-N-(9H-Carbazol-3-yl)-1-(2-fluorophenyl)methanimine
- (E)-N-(9H-Carbazol-3-yl)-1-(2-methylphenyl)methanimine
Uniqueness
(E)-N-(9H-Carbazol-3-yl)-1-(2-chlorophenyl)methanimine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties compared to its analogs
Properties
CAS No. |
72149-07-6 |
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Molecular Formula |
C19H13ClN2 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
N-(9H-carbazol-3-yl)-1-(2-chlorophenyl)methanimine |
InChI |
InChI=1S/C19H13ClN2/c20-17-7-3-1-5-13(17)12-21-14-9-10-19-16(11-14)15-6-2-4-8-18(15)22-19/h1-12,22H |
InChI Key |
CKNNXINZULIYEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)NC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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